Home > Products > Screening Compounds P39220 > 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide -

2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Catalog Number: EVT-4825476
CAS Number:
Molecular Formula: C22H15ClF3N3O2S
Molecular Weight: 477.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

    Compound Description: Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate is a thieno[2,3-d]pyrimidine derivative that demonstrates antifungal activity against Candida albicans. []

    Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, differing in the substituents at the 6-position of the pyrimidine ring. While the target compound features a 4-chlorophenyl group, this related compound has a 1,2,4-oxadiazole-3-carboxylate substituent. []

3-p-methylbenzyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

    Compound Description: This compound is a derivative of ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, where the ethyl ester group is replaced with a p-methylbenzyl group. It also exhibits antifungal activity against Candida albicans. []

    Relevance: Similar to ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate, this derivative shares the thieno[2,3-d]pyrimidine core structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds differ from the target compound in the 6-position substituent on the pyrimidine ring, possessing a modified 1,2,4-oxadiazole group. []

5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

    Compound Description: This thieno[2,3-d]pyrimidine derivative exhibits antifungal activity against Candida albicans. It features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position of the pyrimidine ring and a thione group at the 4-position. []

    Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. The key structural differences are the substituents at the 4 and 6 positions of the pyrimidine ring. This related compound has a thione group at position 4 and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 6. In contrast, the target compound has an oxo group at position 4 and a 4-chlorophenyl substituent at position 6. []

4-(alkylthio)-5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidines

    Compound Description: This series of compounds represents various alkylthio derivatives of 5-methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione, with different alkyl groups replacing the hydrogen on the thiol group at the 4-position. These derivatives exhibit antifungal activity against Candida albicans. []

    Relevance: These 4-(alkylthio) derivatives share the thieno[2,3-d]pyrimidine core structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, but differ in their substituents at positions 4 and 6. They feature a 3-phenyl-1,2,4-oxadiazol-5-yl group at position 6 and an alkylthio group at position 4. The target compound, in contrast, has a 4-chlorophenyl group at position 6 and an oxo group at position 4. []

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

    Compound Description: This compound is a thieno[2,3-d]pyrimidine derivative with notable antibacterial activity, inhibiting the growth of Staphylococcus aureus and Bacillus subtilis. It features a 3-phenyl-1,2,4-oxadiazol-5-yl group at the 6-position and a N-phenylacetamide group at the 3-position of the pyrimidine ring. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one

    Compound Description: This compound serves as the starting point for a series of thieno[2,3-d]pyrimidine derivatives investigated for antimicrobial activity. []

    Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both compounds have a methyl group at the 5-position and an oxo group at the 4-position of the pyrimidine ring. The main difference lies in the 6-position, where the related compound has a 1H-benzimidazol-2-yl group and the target compound has a 4-chlorophenyl group. []

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

    Compound Description: This derivative of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one exhibits notable antimicrobial activity and shows strong binding activity towards tRNA (guanine37-N1)-methyltransferase (TrmD). This enzyme is a potential target for new antibiotics. []

    Relevance: This compound shares the core thieno[2,3-d]pyrimidine structure with 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. Both also feature an acetamide group at the 3-position of the pyrimidine ring. The main difference lies in the 6-position and the acetamide substituent. The related compound has a 1H-benzimidazol-2-yl group at position 6 and a 4-(ethoxy)phenyl group on the acetamide, while the target compound has a 4-chlorophenyl group at position 6 and a 3-(trifluoromethyl)phenyl group on the acetamide. []

6-ethynyl-N-phenyl-9H-purin-2-amine

    Compound Description: This compound is an ethynyl-heterocycle used in model studies investigating the irreversible inhibition of Nek2 kinase. It is shown to be effectively captured by N-acetylcysteine methyl ester, mimicking the targeting of cysteine 22 near the catalytic site of Nek2. []

    Relevance: While not a thieno[2,3-d]pyrimidine, this compound exemplifies the use of ethynyl groups for irreversible kinase inhibition, a strategy potentially relevant to the development of compounds related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. []

7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

    Compound Description: This ethynyl-heterocycle exhibits high reactivity in model studies demonstrating capture by N-acetylcysteine methyl ester. This reactivity suggests promise for its potential as a Nek2 inhibitor. []

    Relevance: Though structurally distinct from 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, this compound highlights the exploration of ethynyl-containing heterocycles as potential kinase inhibitors, a concept potentially applicable to the development of related compounds for the target molecule. []

4-ethynyl-N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

    Compound Description: This compound, an ethynyl-heterocycle, demonstrates relatively low reactivity in model studies with N-acetylcysteine methyl ester, suggesting less potential for Nek2 inhibition compared to other ethynyl-heterocycles. []

    Relevance: Although not directly structurally related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, this compound exemplifies the variation in reactivity within ethynyl-heterocycles and the importance of structural optimization for effective kinase inhibition. []

2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide

    Compound Description: This ethynyl-heterocycle, with an N(7)-methyl substitution on the purine ring, exhibits higher reactivity in model studies involving N-acetylcysteine methyl ester capture. This increased reactivity is attributed to a buttressing effect caused by the methyl group. []

    Relevance: Though structurally different from 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, this compound demonstrates the influence of subtle structural modifications, such as methylation, on the reactivity of ethynyl-heterocycles and their potential as kinase inhibitors. []

2-(3-((6-ethynyl-9-methyl-9H-purin-2-yl)amino)phenyl)acetamide

    Compound Description: This isomer of 2-(3-((6-ethynyl-7-methyl-7H-purin-2-yl)amino)phenyl)acetamide, with an N(9)-methyl substitution on the purine ring, shows lower reactivity in model studies with N-acetylcysteine methyl ester capture compared to the N(7)-methyl isomer. The lack of a buttressing effect in the N(9)-methyl isomer explains this difference. []

    Relevance: Similar to the N(7)-methyl isomer, this compound demonstrates the significance of specific methylation patterns in influencing the reactivity of ethynyl-heterocycles and their potential as kinase inhibitors, which could be relevant for designing compounds related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide. []

CCT196969 (1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea)

    Compound Description: CCT196969 is a panRAF inhibitor, targeting all isoforms of RAF kinase. It exhibits limited brain distribution in vivo, which is enhanced in mice lacking P-glycoprotein (P-gp) and breast cancer resistance protein (Bcrp), suggesting a role for these efflux transporters in restricting its brain penetration. []

    Relevance: While CCT196969 is not structurally related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, it highlights the challenges of achieving adequate brain distribution for kinase inhibitors, especially those targeting the central nervous system. []

LY3009120 (1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido(2,3-d)pyrimidin-6-yl)phenyl)urea)

  • Relevance: Although LY3009120 is not structurally similar to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, it exemplifies the impact of efflux transporter activity on brain penetration, a factor relevant for developing kinase inhibitors targeting the central nervous system. []

MLN2480 (4-pyrimidinecarboxamide, 6-amino-5-chloro-N-[(1R)-1-[5-[[[5-chloro-4-(trifluoromethyl)-2-pyridinyl]amino]carbonyl]-2-thiazolyl]ethyl]-)

  • Relevance: While not structurally related to 2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide, MLN2480 demonstrates that structural optimization can lead to improved brain penetration for kinase inhibitors, even when efflux transporters play a role. []

Properties

Product Name

2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

IUPAC Name

2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C22H15ClF3N3O2S

Molecular Weight

477.9 g/mol

InChI

InChI=1S/C22H15ClF3N3O2S/c1-12-18(13-5-7-15(23)8-6-13)19-20(32-12)27-11-29(21(19)31)10-17(30)28-16-4-2-3-14(9-16)22(24,25)26/h2-9,11H,10H2,1H3,(H,28,30)

InChI Key

UZGDSLVCZMUGPO-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.